molecular formula C8H9N3O2 B2549331 2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide CAS No. 168837-89-6

2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide

Cat. No.: B2549331
CAS No.: 168837-89-6
M. Wt: 179.179
InChI Key: DCYCUUNMAJFKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide is an organic compound with the molecular formula C8H9N3O2. It is a derivative of the furo[3,2-b]pyrrole family, characterized by a fused ring system containing both furan and pyrrole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide typically involves the reaction of 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The carboxylic acid is first activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form an intermediate, which then reacts with hydrazine hydrate to yield the carbohydrazide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-4-2-5-7(13-4)3-6(10-5)8(12)11-9/h2-3,10H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYCUUNMAJFKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C(N2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.